N-(3-Bromobenzofuran-2-yl)-4-methoxybenzamide
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Overview
Description
N-(3-Bromobenzofuran-2-yl)-4-methoxybenzamide is a chemical compound that belongs to the class of benzofuran derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Bromobenzofuran-2-yl)-4-methoxybenzamide typically involves the reaction of 3-bromobenzofuran with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions . The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-(3-Bromobenzofuran-2-yl)-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The bromine atom in the benzofuran ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzofuran derivatives.
Scientific Research Applications
N-(3-Bromobenzofuran-2-yl)-4-methoxybenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical products
Mechanism of Action
The mechanism of action of N-(3-Bromobenzofuran-2-yl)-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2H-coumarins: These compounds share a similar brominated benzofuran structure and exhibit comparable biological activities.
Benzofuran substituted chalcones: These compounds also contain the benzofuran moiety and are studied for their anticancer properties.
Uniqueness
N-(3-Bromobenzofuran-2-yl)-4-methoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C16H12BrNO3 |
---|---|
Molecular Weight |
346.17 g/mol |
IUPAC Name |
N-(3-bromo-1-benzofuran-2-yl)-4-methoxybenzamide |
InChI |
InChI=1S/C16H12BrNO3/c1-20-11-8-6-10(7-9-11)15(19)18-16-14(17)12-4-2-3-5-13(12)21-16/h2-9H,1H3,(H,18,19) |
InChI Key |
DJSSRPRBAANGHG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C(C3=CC=CC=C3O2)Br |
Origin of Product |
United States |
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